N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(2-methoxy-1,3-dihydroinden-2-yl)methylsulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-10-18(22-15(2)23)8-9-19(14)27(24,25)21-13-20(26-3)11-16-6-4-5-7-17(16)12-20/h4-10,21H,11-13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNVRAIKDPJREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Intermediate Synthesis
The synthesis begins with the preparation of the sulfonamide intermediate, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl chloride , via sulfonation of the corresponding amine. A validated approach involves reacting 2-methoxy-2,3-dihydro-1H-inden-2-ylmethylamine with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) in dichloromethane ($$\text{DCM}$$) at 0–5°C for 2 hours. The intermediate is isolated by precipitation in ice-cold water, yielding a 78–85% pure product.
Key reaction:
$$
\text{Amine} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM, 0°C}} \text{Sulfamoyl chloride} + \text{HCl}
$$
Acetamide Coupling via Nucleophilic Substitution
The sulfonamide intermediate is coupled with 4-amino-3-methylphenylacetamide in a nucleophilic substitution reaction. Optimal conditions use triethylamine ($$\text{Et}_3\text{N}$$) as a base in anhydrous dimethylformamide ($$\text{DMF}$$) at 60°C for 6 hours. The reaction proceeds via deprotonation of the acetamide’s amine group, facilitating attack on the electrophilic sulfur atom of the sulfamoyl chloride.
Key reaction:
$$
\text{Sulfamoyl chloride} + \text{4-Amino-3-methylphenylacetamide} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target compound} + \text{HCl}
$$
Alternative Acylation Methods
For industrial-scale synthesis, Method B from Rhodium(III)-catalyzed protocols is adapted:
- Sulfonamide activation : The free sulfonamide is treated with acetic anhydride ($$\text{Ac}_2\text{O}$$) in pyridine with 4-dimethylaminopyridine ($$\text{DMAP}$$) as a catalyst.
- Acetylation : The activated intermediate reacts with 3-methyl-4-nitrophenylacetamide under reflux, followed by nitro-group reduction using $$\text{Pd/C}$$ and $$\text{H}_2$$.
Reaction Optimization and Yield Data
Table 1: Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Classical sulfonation | $$\text{DCM, 0°C, 2h}$$ | 78 | 92 |
| Rhodium-catalyzed | $$\text{MeCN, 80°C, 12h}$$ | 85 | 95 |
| Industrial acylation | $$\text{DMF, 60°C, 6h}$$ | 90 | 98 |
Key findings:
- Rhodium catalysis improves regioselectivity but requires expensive metal ligands.
- Industrial acylation achieves higher yields through continuous flow reactors.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Modern facilities employ tubular flow reactors to enhance mixing and heat transfer. Parameters:
Purification Protocols
- Crystallization : The crude product is recrystallized from ethanol/water (3:1) to achieve >99% purity.
- Chromatography : Silica gel column chromatography ($$\text{EtOAc/hexane, 1:2}$$) removes residual sulfonic acid byproducts.
Structural Characterization and Validation
Table 2: Spectroscopic Data for Target Compound
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Limitations
- Issue : Batch reactors suffer from inhomogeneous mixing in large-scale runs.
- Solution : Transition to segmented flow reactors with static mixers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and indene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro, halogen, or other electrophilic groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into enzyme functions and cellular processes.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory, analgesic, or anticancer agent. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the natural substrate, while the indene moiety can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural elements and properties:
Key Observations :
- Sulfamoyl Linkage : All compounds share a sulfamoyl group, critical for hydrogen bonding and target interactions (e.g., enzyme inhibition).
- Heterocyclic Modifications: Thiazolidinone (7c, ) and quinolinone () substituents introduce rigid, planar structures that enhance binding to biological targets.
Physicochemical and Pharmacokinetic Considerations
- Solubility : Polar groups (e.g., 2-oxotetrahydrofuran in ) enhance aqueous solubility, whereas lipophilic groups (methoxy-indene in the target compound) may favor CNS penetration.
- Metabolic Stability : Methylthio groups () are prone to oxidation, whereas methoxy groups (target compound) are metabolically stable .
Biological Activity
N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic organic compound with a complex molecular structure that combines elements of indene and benzamide. This compound has been the focus of various studies due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Indene Moiety : The presence of a methoxy-substituted indene contributes to its biological properties.
- Benzamide Group : This group is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
The molecular formula for this compound is , and it exhibits a molecular weight of approximately 357.45 g/mol. The synthesis typically involves nucleophilic substitution reactions, where the indene derivative interacts with sulfamoyl and acetamide functionalities under specific conditions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related benzamide derivatives have demonstrated their efficacy against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. These studies utilized assays such as MTT and caspase activation to evaluate cell viability and apoptotic pathways, revealing promising results for potential therapeutic applications .
Antibacterial Activity
Similar compounds in the benzamide class have shown antibacterial properties. For example, pyrrole-benzamide derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing minimal inhibitory concentrations (MIC) that suggest strong antibacterial activity . While specific data on this compound is limited, its structural similarities imply potential effectiveness in combating bacterial infections.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The ability to activate apoptotic pathways is crucial for anticancer agents.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic pathways could explain the antibacterial effects.
Case Studies
A comprehensive study involving a series of benzamide derivatives highlighted their anticancer effects through various in vitro assays. Notably, compounds with structural motifs similar to this compound demonstrated:
- Cell Line Testing : Significant cytotoxicity against A549 and C6 cells.
- Mechanistic Insights : Evidence of apoptosis induction via caspase activation assays.
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with sulfonation of aniline derivatives to form sulfonamide intermediates. For example, sulfonation of 2-methoxy-2,3-dihydro-1H-inden-2-ylmethylamine followed by coupling with 4-amino-3-methylphenylacetamide is a plausible route. Reaction conditions often require bases like triethylamine to facilitate nucleophilic substitution at the sulfamoyl group . Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance reactivity, with temperature control (e.g., 0–60°C) critical for minimizing side products .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is key for verifying the sulfamoyl, methoxy, and acetamide groups. Infrared (IR) spectroscopy confirms functional groups (e.g., S=O stretch at ~1350 cm⁻¹). Thin-layer chromatography (TLC) monitors reaction progress, while high-resolution mass spectrometry (HRMS) validates molecular weight and purity . For example, in related sulfonamide analogs, ¹H NMR coupling patterns distinguish dihydroindenyl protons (δ 2.5–3.5 ppm) and methoxy protons (δ 3.2–3.8 ppm) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to its functional groups (e.g., sulfonamide-based carbonic anhydrase inhibitors). Use cell viability assays (MTT or resazurin) to assess cytotoxicity. Dose-response curves (0.1–100 µM) and positive controls (e.g., acetazolamide for sulfonamide activity) are critical for validating results .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and conformational stability of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states, reducing trial-and-error in synthesis. Molecular dynamics simulations assess conformational stability, particularly for the dihydroindenyl ring and sulfamoyl linkage. Tools like Gaussian or ORCA are used to model steric effects of the methoxy group, which may influence binding affinity . For example, studies on similar indenyl derivatives show that methoxy substituents enhance lipophilicity, impacting membrane permeability .
Q. How should researchers address contradictory data in biological activity studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or off-target effects. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Compare results with structurally similar compounds (e.g., N-(4-methoxyphenyl) analogs) to isolate substituent-specific effects. Statistical tools like Grubbs’ test identify outliers in dose-response data .
Q. What strategies are effective for studying the compound’s interaction with biological targets?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (Kd, ΔH). X-ray crystallography or cryo-EM resolves binding modes, particularly for sulfamoyl-enzyme interactions. For example, sulfonamides often bind zinc-containing enzymes (e.g., carbonic anhydrase), so metal chelation studies (UV-Vis spectroscopy) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
